molecular formula C8H12BrN3 B596272 5-Bromo-2-T-butylaminopyrimidine CAS No. 14001-72-0

5-Bromo-2-T-butylaminopyrimidine

Cat. No. B596272
CAS RN: 14001-72-0
M. Wt: 230.109
InChI Key: CDWJPISSORTFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-T-butylaminopyrimidine, also known as 5-Bromo-2-butylaminopyrimidine, is a chemical compound with the molecular formula C8H12BrN3 and a molecular weight of 230.11 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-T-butylaminopyrimidine is 1S/C8H12BrN3/c1-2-3-4-10-8-11-5-7 (9)6-12-8/h5-6H,2-4H2,1H3, (H,10,11,12) and the InChI key is AEIXIQHMEZRXJD-UHFFFAOYSA-N .

Scientific Research Applications

  • Mutagenic Effects on Phages : 5-Bromo-2-T-butylaminopyrimidine, among other pyrimidine analogues, has been tested for its mutagenic effect on T4 phages, showing notable effects on phage growth and mutability (Freese, 1959).

  • Antiviral Activity : Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include derivatives of 5-Bromo-2-T-butylaminopyrimidine, has shown inhibitory activity against various viruses, particularly retroviruses, suggesting its potential application in antiviral therapies (Hocková et al., 2003).

  • DNA Synthesis Tracking : This compound is used in analogues like 5-bromo-2-deoxyuridine (BrdU) for tagging dividing cells in DNA synthesis studies, aiding in the understanding of cell replication and development (Cavanagh et al., 2011).

  • Neurobiology Research : Studies have explored the effects of brominated pyrimidine analogs like 5-bromo-2′-deoxyuridine on the proliferation and viability of various cell types, with implications for research in central nervous system development (Martí-Clúa, 2021).

  • Synthesis of Novel Compounds : It's also used in the synthesis of novel compounds, such as 5-β-D-ribofuranosyluridine, contributing to the development of new medicinal agents (Brown et al., 1968).

  • Radiosensitizing Properties : Research has been conducted on brominated pyrimidines like 5-bromo-2′-deoxyuridine for their potential use as radiosensitizers, exploring their impact on DNA synthesis and repair in relation to radiation therapy (Yang et al., 1970).

Safety And Hazards

5-Bromo-2-T-butylaminopyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, avoid contact with skin and eyes, and to use personal protective equipment .

Relevant Papers While specific papers on 5-Bromo-2-T-butylaminopyrimidine were not found, one paper was found discussing the use of 5-Bromo-2′-deoxyuridine (BrdU) to measure the turnover of cell populations in vivo . This may provide some insight into potential research directions for 5-Bromo-2-T-butylaminopyrimidine.

properties

IUPAC Name

5-bromo-N-tert-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWJPISSORTFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675150
Record name 5-Bromo-N-tert-butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-T-butylaminopyrimidine

CAS RN

14001-72-0
Record name 5-Bromo-N-tert-butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
DJ Brown, RV Forster - Australian Journal of Chemistry, 1966 - CSIRO Publishing
Aminolyses of 2- and 4-methoxy (or methylthio) pyrimidines bearing C- methyl, CC?-dimethyl, 5-bromo, or 5-nitro substituents have proved of value, in the absence of added solvent, for …
Number of citations: 6 www.publish.csiro.au
RV Foster - 1966 - search.proquest.com
The work described in this thesis covers the study of the reactions of a number of alkoxy-and alkylthiopyrimidines (1 mole of each) with butylamine (generally 2 moles) in the absence of …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.